

Technical Support Center: SKLB Series Kinase Inhibitors

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Compound of Interest		
Compound Name:	SKLB-11A	
Cat. No.:	B5882590	Get Quote

Important Note: Initial searches for "**SKLB-11A**" did not yield specific results. The following information is based on the publicly available data for a related compound, SKLB-850, which is a multi-kinase inhibitor. We believe this information will be valuable for researchers working with similar compounds from the SKLB series.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of SKLB-850?

SKLB-850 is a multi-kinase inhibitor that potently targets Spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2).[1][2]

Q2: What are the known off-target kinases for SKLB-850?

SKLB-850 has shown some activity against other kinases such as EGFR, FAK, and PKBα. It exhibits weak to no activity against a panel of 11 other tested kinases.[1]

Q3: In which cellular models has SKLB-850 demonstrated anti-tumor activity?

SKLB-850 has shown significant anti-viability potencies against human B-cell lymphoma (BCL) cell lines, specifically Ramos and HBL-1 cells.[1]

Q4: What are the observed cellular effects of SKLB-850 in B-cell lymphoma models?

In BCL cell lines, SKLB-850 has been observed to:



- Significantly inhibit cell proliferation.[1]
- Induce apoptosis.[1]
- Cause cell cycle arrest in the G2 phase.[1]
- Inhibit the secretion of chemokines CCL3, CCL4, and CXCL12 induced by anti-IgM and anti-CD40.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected level of apoptosis in my cell line after treatment with an SKLB-series inhibitor.

- Cell Line Specificity: The apoptotic effect of SKLB-850 has been documented in Ramos and HBL-1 cell lines.[1] The response can be cell-type dependent. Ensure your cell line expresses the target kinases (Syk, Src, JAK2) at sufficient levels.
- Concentration and Treatment Duration: In Ramos cells, the effects on key signaling
 pathways were observed at concentrations between 0.01μM and 1μM.[1] It is recommended
 to perform a dose-response and time-course experiment to determine the optimal conditions
 for your specific cell line.
- Assay Method: Apoptosis can be measured by various methods (e.g., Annexin V/PI staining, caspase activity assays). Ensure your chosen method is appropriate and properly controlled.

Problem 2: My experimental results show inhibition of signaling pathways other than the primary targets.

- Off-Target Effects: As a multi-kinase inhibitor, off-target effects are possible. SKLB-850 is known to inhibit EGFR, FAK, and PKBα at higher concentrations.[1] Consider if these off-target activities could explain your observations.
- Pathway Crosstalk: The primary signaling pathways inhibited by SKLB-850 (Syk/ERK, Src/FAK, and JAK2/STAT3) have extensive crosstalk with other cellular signaling networks.
 Inhibition of the primary targets can lead to downstream effects on other pathways.



Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activities of SKLB-850[1]

Kinase	IC50 (μM)
Src	0.025
Syk	0.041
JAK2	0.047
EGFR	0.255
FAK	0.390
ΡΚΒα	3.183
CDK3	>10

Key Experimental Protocols

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is based on the methodology used to assess the effect of SKLB-850 on key signaling proteins in Ramos cells.[1]

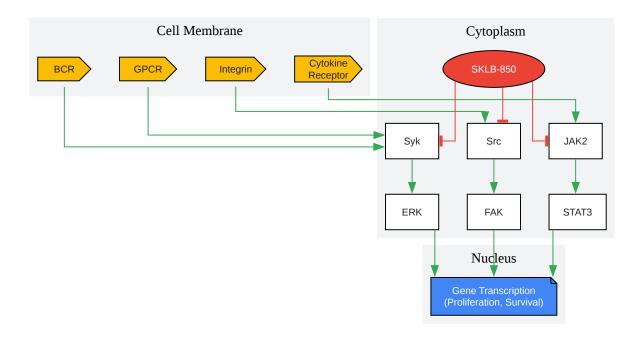
- Cell Culture and Treatment:
 - Culture Ramos cells in appropriate media and conditions.
 - \circ Treat cells with varying concentrations of the SKLB inhibitor (e.g., 0.01 μ M, 0.1 μ M, 1 μ M) or vehicle control (e.g., DMSO) for a predetermined time.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Syk, Syk, p-Src, Src, p-JAK2, JAK2, p-ERK, ERK, p-FAK, FAK, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.



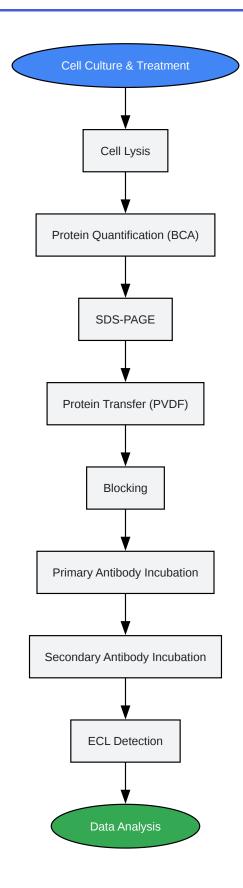
Visualizations



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Caption: Signaling pathways inhibited by SKLB-850.

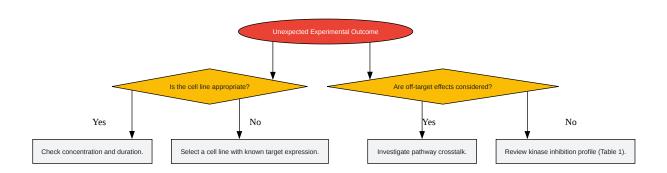




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Caption: Experimental workflow for Western Blot analysis.





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References

- 1. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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